2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid 2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 446830-21-3
VCID: VC0362904
InChI: InChI=1S/C13H14N2O3S/c1-7(13(17)18)15-6-14-11-10(12(15)16)8-4-2-3-5-9(8)19-11/h6-7H,2-5H2,1H3,(H,17,18)
SMILES: CC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCCC3
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33g/mol

2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid

CAS No.: 446830-21-3

Main Products

VCID: VC0362904

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33g/mol

2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid - 446830-21-3

CAS No. 446830-21-3
Product Name 2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid
Molecular Formula C13H14N2O3S
Molecular Weight 278.33g/mol
IUPAC Name 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanoic acid
Standard InChI InChI=1S/C13H14N2O3S/c1-7(13(17)18)15-6-14-11-10(12(15)16)8-4-2-3-5-9(8)19-11/h6-7H,2-5H2,1H3,(H,17,18)
Standard InChIKey BYDLYDKRUJSKGT-UHFFFAOYSA-N
SMILES CC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCCC3
Canonical SMILES CC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCCC3
PubChem Compound 2791197
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator